What is the chemical formula for Chloramine-T trihydrate?
What is the chemical formula for Chloramine-T trihydrate?
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Chloramine-T trihydrate, a versatile reagent with significant applications in organic synthesis and as an antimicrobial agent. This document details its chemical properties, mechanism of action, and relevant experimental protocols, presenting quantitative data in a structured format for ease of reference.
Chemical Identity and Properties
Chloramine-T trihydrate is the trihydrated sodium salt of N-chloro-p-toluenesulfonamide.[1] The anhydrous form has the chemical formula CH₃C₆H₄SO₂NClNa.[2] The trihydrate is a white to slightly yellow crystalline powder with a slight odor of chlorine.[1][3][4]
The chemical formula for Chloramine-T trihydrate can be represented in several ways:
All these formulas represent the same compound, which is composed of the sodium salt of N-chloro-p-toluenesulfonamide and three molecules of water of hydration.
Physicochemical Properties
A summary of the key physicochemical properties of Chloramine-T trihydrate is presented in the table below.
| Property | Value | References |
| Molecular Weight | 281.69 g/mol | [1][2][5][6] |
| Appearance | White to yellow crystalline powder | [1][3] |
| Melting Point | 167-177 °C (decomposes) | [3][4][6][10] |
| Solubility | 150 g/L in water | |
| Soluble in ethanol | [3] | |
| Insoluble in benzene and ether | [3] | |
| pH | 8-10 (50 g/L in H₂O at 20 °C) | |
| Density | 1.4 g/cm³ | [2][4] |
Mechanism of Action
The primary mechanism of action for Chloramine-T revolves around its capacity to act as a potent oxidizing and chlorinating agent.[11] In aqueous solutions, Chloramine-T hydrolyzes to form hypochlorous acid (HOCl) and p-toluenesulfonamide.[11]
Figure 1. Hydrolysis of Chloramine-T.
Hypochlorous acid is a powerful oxidizing agent that can oxidize a wide range of biological molecules, including amino acids like cysteine and methionine, thereby altering protein structure and function.[11] This reactivity is the basis for its antimicrobial properties. Additionally, HOCl can act as a chlorinating agent.[11] Chloramine-T can also directly react with substrates, transferring its chlorine atom to nucleophilic sites, such as in the chlorination of tyrosine residues in proteins.[11]
Antimicrobial Activity
Chloramine-T exhibits broad-spectrum antimicrobial activity against bacteria and fungi. The following table summarizes its efficacy against various microorganisms.
| Microorganism | Concentration | Exposure Time | Temperature | Percent Reduction | Reference |
| Escherichia coli | 200 ppm | - | 36°C | 95% to 99.6% | [12] |
| Pseudomonas aeruginosa | 400 ppm | - | 38°C and 40°C | ≥ 50% | [12] |
| Escherichia coli | 0.107 mM | 1 min | 20°C | 3log₁₀ | [13] |
| Staphylococcus aureus | 0.036 mM | 5 min | 20°C | 3log₁₀ | [13] |
| Pseudomonas aeruginosa | 0.107 mM | 5 min | 20°C | 3log₁₀ | [13] |
| Candida albicans | 0.355 mM | 30 s | 20°C | 2log₁₀ | [13] |
| Candida albicans | 0.5% w/w in dental stone | 24 hours | - | Mean zone of inhibition: 20.80 mm | [14][15] |
Experimental Protocols
Detailed methodologies for key experiments involving Chloramine-T are provided below.
Assay of Chloramine-T Trihydrate (Iodometric Titration)
This protocol determines the purity of a Chloramine-T trihydrate sample.[16]
Figure 2. Iodometric Titration Workflow.
Procedure:
-
Accurately weigh approximately 0.5 g of the Chloramine-T trihydrate sample.
-
Transfer the sample to a glass-stoppered Erlenmeyer flask and dissolve it in 100 mL of water.
-
Add 5 mL of acetic acid and 2 g of potassium iodide to the solution.
-
Allow the flask to stand in the dark for 10 minutes to ensure the complete liberation of iodine.
-
Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate volumetric solution.
-
Add starch indicator solution as the endpoint is approached. The endpoint is reached when the blue color of the starch-iodine complex disappears.
-
One milliliter of 0.1 N sodium thiosulfate is equivalent to 0.01408 g of C₇H₇ClNNaO₂S·3H₂O.[16]
Determination of Suitability for Bromide Determination
This protocol assesses the suitability of Chloramine-T for use in the quantitative determination of bromide ions.[16]
Reagents:
-
Acetate Buffer Solution: Dissolve 9.0 g of sodium chloride and 6.8 g of sodium acetate trihydrate in about 50 mL of water. Add 3.0 mL of glacial acetic acid and dilute to 100 mL. The pH should be between 4.6 and 4.7.
-
Diluted Bromide Standard Solution: 0.005 mg of Br⁻ per mL.
-
Chloramine-T Solution: Dissolve 0.50 g of the sample in water and dilute to 100 mL.
-
Phenol Red Solution: Dissolve 21 mg of the sodium salt of phenol red in water and dilute to 100 mL.
-
2 M Sodium Thiosulfate Solution.
Procedure:
-
Transfer 2.0 mL (0.01 mg Br⁻) and 4.0 mL (0.02 mg Br⁻) of the diluted bromide standard solution to two separate color-comparison tubes.
-
Dilute the contents of each tube to 50 mL with water. A third tube with 50 mL of water serves as the blank.
-
To each tube, add 2.0 mL of acetate buffer solution, 2.0 mL of phenol red solution, and 0.5 mL of the Chloramine-T solution, ensuring thorough mixing after each addition.
-
Twenty minutes after adding the Chloramine-T solution, add 0.5 mL of 2 M sodium thiosulfate solution to each tube and mix.
-
The resulting colors are then compared to assess the suitability of the Chloramine-T reagent.
Applications in Research and Development
Chloramine-T trihydrate is a versatile compound with numerous applications in scientific research and drug development:
-
Organic Synthesis: It serves as a reagent for various transformations, including the synthesis of aziridines, oxadiazoles, isoxazoles, and pyrazoles.[2] It is also used in amidohydroxylation reactions.[2]
-
Radiolabeling: In combination with an iodide source, Chloramine-T is widely used for the radioiodination of peptides and proteins, which is a crucial step in many biomedical assays.[2][3][17]
-
Disinfectant and Antiseptic: Due to its antimicrobial properties, it is used as a disinfectant and a topical antiseptic.[3][18]
-
Analytical Chemistry: It is employed as a reagent in analytical methods, such as in iodine titration for the quantification of various substances.[11]
References
- 1. Chloramine T trihydrate | CymitQuimica [cymitquimica.com]
- 2. Chloramine-T - Wikipedia [en.wikipedia.org]
- 3. Chloramine-T trihydrate | 7080-50-4 [chemicalbook.com]
- 4. Chloramine-T | C7H7ClNNaO2S | CID 3641960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chloramine T trihydrate CAS 7080-50-4 | 102424 [merckmillipore.com]
- 6. ACS reagent grade, 98%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. chloramine-T trihydrate | C7H13ClNNaO5S | CID 517414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. fishersci.com [fishersci.com]
- 11. What is the mechanism of Chloramine T? [synapse.patsnap.com]
- 12. epublications.marquette.edu [epublications.marquette.edu]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of Effective Chloramine-T Concentration to Be Incorporated in Dental Stone for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. go.drugbank.com [go.drugbank.com]
